molecular formula C5H8N4 B14436451 (E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine

(E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine

Cat. No.: B14436451
M. Wt: 124.14 g/mol
InChI Key: UPFBRUKFYNDEIF-XVNBXDOJSA-N
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Description

(E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are derived from hydrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine typically involves the condensation reaction between 5-methyl-1H-pyrazole-3-carbaldehyde and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete conversion of the starting materials to the desired hydrazone product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as pyrazole oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

(E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(5-methyl-1H-pyrazol-3-yl)methylenehydrazine: A closely related hydrazone with similar structural features.

    (E)-1-(5-methyl-1H-pyrazol-3-yl)ethylidenehydrazine: Another hydrazone derivative with a different substituent on the hydrazone group.

Uniqueness

(E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine is unique due to its specific structural configuration and the presence of the 5-methyl-1H-pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

(E)-(5-methyl-1H-pyrazol-3-yl)methylidenehydrazine

InChI

InChI=1S/C5H8N4/c1-4-2-5(3-7-6)9-8-4/h2-3H,6H2,1H3,(H,8,9)/b7-3+

InChI Key

UPFBRUKFYNDEIF-XVNBXDOJSA-N

Isomeric SMILES

CC1=CC(=NN1)/C=N/N

Canonical SMILES

CC1=CC(=NN1)C=NN

Origin of Product

United States

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